![molecular formula C7H11NO B13811808 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) CAS No. 213545-82-5](/img/structure/B13811808.png)
2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) is a heterocyclic organic compound with the molecular formula C7H11NO. This compound is characterized by its unique tricyclic structure, which includes an oxygen and a nitrogen atom within the ring system .
Preparation Methods
The synthesis of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a cyclization reaction involving a suitable amine and an epoxide. Industrial production methods may vary, but they generally involve similar cyclization processes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen or oxygen atoms in the ring can be targeted by nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ring structure.
Scientific Research Applications
2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) involves its interaction with specific molecular targets. The nitrogen and oxygen atoms in the ring structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) can be compared with other similar heterocyclic compounds, such as:
2-Oxa-1-azabicyclo[2.2.2]octane: This compound has a similar structure but with a different ring size.
1,4-Dioxane: Another heterocyclic compound with oxygen atoms in the ring, but lacking the nitrogen atom.
Pyrrolidine: A five-membered ring containing a nitrogen atom, but without the oxygen atom.
The uniqueness of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) lies in its tricyclic structure and the presence of both nitrogen and oxygen atoms within the ring system, which imparts distinct chemical and biological properties .
Properties
CAS No. |
213545-82-5 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-oxa-1-azatricyclo[4.3.0.03,9]nonane |
InChI |
InChI=1S/C7H11NO/c1-3-6-7-4-2-5(1)8(6)9-7/h5-7H,1-4H2 |
InChI Key |
BNFVTXDRHZXKMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CCC1N2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)

![3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B13811750.png)
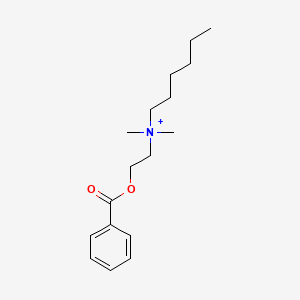
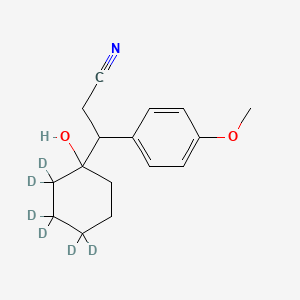
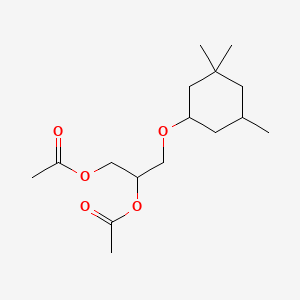
![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
![9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B13811776.png)
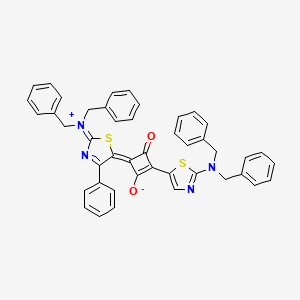

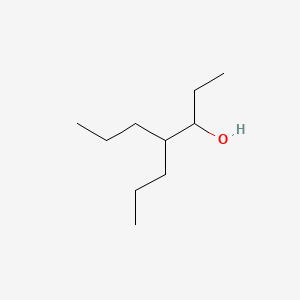
![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
![2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13811795.png)
